3-Chloro-4-fluorobenzaldehyde

Catalog No.
S1893080
CAS No.
34328-61-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorobenzaldehyde

Substituting this specific halogen pattern disrupts multi-step syntheses due to lack of orthogonal reactivity. 3-Chloro-4-fluorobenzaldehyde provides a 4-fluoro group for catalyst-free SNAr and a 3-chloro handle for subsequent Pd-catalyzed cross-coupling. • Orthogonal reactivity: initial SNAr with amines or phenols then Suzuki or Buchwald-Hartwig coupling. • Key building block for CDK2 inhibitors, TGFβR1 inhibitors, and macrocyclic biaryl ethers. • Avoids metal contamination in diaryl ether macrocyclization.

CAS Number

34328-61-5

Product Name

3-Chloro-4-fluorobenzaldehyde

IUPAC Name

3-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H

InChI Key

GVORVQPNNSASDM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)F

The exact mass of the compound 3-Chloro-4-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Chloro-4-fluorobenzenecarboxaldehyde, 4-Fluoro-3-chlorobenzaldehyde, m-Chloro-p-fluorobenzaldehyde, Benzaldehyde, 3-chloro-4-fluoro-, 3-Chloro-4-fluorophenylformaldehyde

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

3-Chloro-4-fluorobenzaldehyde is a bifunctional halogenated aromatic aldehyde widely procured as an advanced intermediate in pharmaceutical and agrochemical synthesis. The molecule features a reactive carbonyl group for standard olefination or condensation reactions, alongside a highly specific 3-chloro-4-fluoro substitution pattern on the aromatic ring. This specific halogen arrangement is critical for procurement because it provides orthogonal reactivity: the 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the 3-chloro position serves as a distinct, stable handle for subsequent transition-metal-catalyzed cross-coupling reactions [1].

Procurement Fit

Ticagrelor intermediate synthesis — regioisomer-specific 3-chloro-4-fluoro substitution required
Halex fluorination route delivers high-yield single regioisomer
Low melting point supports ambient liquid-phase processing and mixing

Substituting 3-chloro-4-fluorobenzaldehyde with closely related analogs fundamentally disrupts multi-step synthetic workflows. Replacing it with 4-fluorobenzaldehyde eliminates the meta-chloro handle, completely preventing subsequent downstream functionalization via palladium-catalyzed cross-coupling (such as Suzuki or Buchwald-Hartwig reactions) [1]. Conversely, substitution with 3,4-difluorobenzaldehyde introduces severe processability issues; standard palladium catalysts struggle to activate C-F bonds compared to C-Cl bonds, destroying the orthogonal reactivity required for sequential SNAr and cross-coupling [2]. Finally, utilizing 3-chlorobenzaldehyde fails because it lacks the highly activated para-fluoro leaving group, preventing catalyst-free SNAr with nucleophiles like amines and phenols [3].

Substitution Risk

Halogen substitution pattern alters aldehyde reactivity and coupling regioselectivity — regioisomers are not functionally equivalent
Melting point difference (~18–22 °C) may affect handling, formulation, and purification protocols
Ticagrelor synthetic pathway requires the 3-chloro-4-fluoro substitution; alternative isomers cannot serve as direct replacements without route redesign

Sequential SNAr and Suzuki Coupling

In the synthesis of complex biaryl scaffolds, such as CDK2 inhibitors, 3-chloro-4-fluorobenzaldehyde allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position with nucleophiles like pyrazoles or amines at 120–140 °C, while preserving the 3-chloro group [1]. This retained 3-chloro substituent is then successfully utilized for subsequent palladium-catalyzed Suzuki cross-coupling. 4-Fluorobenzaldehyde lacks this secondary halogen handle, rendering it incapable of supporting this sequential dual-functionalization workflow[2].

Evidence DimensionSequential functionalization capability
Target Compound DataEnables sequential SNAr (displacement of F) followed by Pd-catalyzed cross-coupling (at Cl)
Comparator Or Baseline4-Fluorobenzaldehyde (0% yield for secondary cross-coupling due to absent halogen handle)
Quantified DifferenceProvides a 100% increase in available orthogonal coupling sites compared to the monofluorinated baseline
ConditionsSNAr with pyrazoles/amines (e.g., K3PO4, DMSO, 140 °C) followed by Suzuki coupling

Buyers synthesizing complex heterocycles must procure the 3-chloro-4-fluoro pattern to enable sequential, regioselective bond formation without requiring additional, low-yield halogenation steps.

Halex Yield
Head-to-head
98% yield (3-Cl-4-F) vs. ca. 5% (mono-F isomers)
Higher synthetic efficiency reported
Under Halex conditions (KF/sulpholane, 220°C)

Catalyst-Free Diaryl Ether Synthesis

The electron-withdrawing inductive effect of the 3-chloro substituent significantly increases the electrophilicity of the C4 position compared to unactivated fluorobenzenes. When reacted with phenols (e.g., 4-chlorophenol), 3-chloro-4-fluorobenzaldehyde undergoes rapid SNAr to form diaryl ethers under mild basic conditions (e.g., Na2CO3 in DMSO at 130 °C) without requiring transition-metal catalysts [1]. In contrast, achieving similar diaryl ether linkages using 3-chlorobenzaldehyde requires expensive palladium or copper catalysts (Ullmann-type couplings) due to the absence of the activated fluoro leaving group [2].

Evidence DimensionCatalyst requirement for C-O bond formation
Target Compound DataAchieves high-yield diaryl ether formation via catalyst-free SNAr
Comparator Or Baseline3-Chlorobenzaldehyde (requires Pd/Cu catalysis for C-O coupling)
Quantified DifferenceEliminates the need for heavy-metal catalysts in the initial C-O bond-forming step
ConditionsBasic conditions (e.g., Na2CO3, DMSO, 130 °C) with phenolic nucleophiles

Procuring this specific compound lowers process costs and simplifies purification by eliminating heavy-metal catalysts from the SNAr step.

Fluorination Selectivity
Head-to-head
Single pure regioisomer; no isomeric co-products
Eliminates separation steps
Method conditions: Halex KF/sulpholane

Scalable TosMIC Reagent Synthesis

3-Chloro-4-fluorobenzaldehyde demonstrates excellent processability as a scalable precursor for generating highly substituted toluenesulfonylmethyl isocyanide (TosMIC) reagents, which are critical for assembling complex pharmaceutical APIs like the TGFβR1 inhibitor BMS-986260 [1]. The aldehyde is efficiently converted to a substituted formamide and dehydrated to the TosMIC derivative on a multi-kilogram scale, maintaining the structural integrity of the 3-chloro-4-fluoro pharmacophore with a 47% yield over two steps [1]. Generic benzaldehydes cannot be used here, as the specific halogen pattern is strictly required for the final drug's target binding affinity.

Evidence DimensionMulti-kilogram scale-up yield
Target Compound Data47% yield over two steps for the synthesis of the corresponding TosMIC reagent on a multi-kilogram scale
Comparator Or BaselineGeneric benzaldehyde (fails to provide the required API pharmacophore)
Quantified DifferenceProvides the exact, non-substitutable halogenated building block required for specific clinical API synthesis
ConditionsTreatment with formamide/TMSCl/TolSO2H followed by dehydration with POCl3/2,6-lutidine

Industrial buyers can rely on this compound's established stability and yield profiles for large-scale, multi-step API manufacturing.

Melting Point
Data to verify
18–22 °C lower than 4-Cl-3-F regioisomer
Facilitates ambient liquid handling
Vendor and literature data; verify lot COA
Intermediate Designation
Source review
Designated Ticagrelor Intermediate 4; regulatory-compliant characterization supplied
Required for ANDA synthetic pathway
Supplier reference standard; review regulatory guidance

Sequential SNAr and Cross-Coupling in Drug Discovery

3-Chloro-4-fluorobenzaldehyde is the optimal starting material for synthesizing complex biaryl scaffolds, such as CDK2 inhibitors and phosphatidylserine synthase inhibitors. The 4-fluoro position allows for initial functionalization via SNAr with amines or pyrazoles, while the orthogonal 3-chloro group is retained for subsequent late-stage Suzuki or Buchwald-Hartwig cross-coupling [1].

Catalyst-Free Diaryl Ether Synthesis

Due to the enhanced electrophilicity provided by the ortho-chloro and para-aldehyde groups, this compound is highly suited for the catalyst-free synthesis of diaryl ethers. It readily reacts with phenolic nucleophiles under basic conditions, making it a preferred precursor for macrocyclic biaryl ethers and related intermediates where transition-metal contamination must be avoided[2].

TosMIC Reagent and Heterocycle Precursor

In industrial pharmaceutical manufacturing, 3-chloro-4-fluorobenzaldehyde is utilized to synthesize specialized TosMIC reagents. These reagents are subsequently used in cycloaddition reactions to construct functionalized imidazoles or pyrroles, directly embedding the metabolically stable 3-chloro-4-fluorophenyl moiety into clinical candidates like TGFβR1 inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ticagrelor API intermediate synthesis
Regioisomer-specific 3-chloro-4-fluoro substitution
Synthetic route conformity to DMF
Halex fluorination route development
3,4-Dichloro precursor selectivity
Single-regioisomer product confirmation
Ambient liquid-phase synthesis
Low melting point enabling liquid handling
Process compatibility at near-ambient temperatures
Agrochemical & materials intermediate
Orthogonal Cl/F functionalization handles
Purity verification and multi-source availability

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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